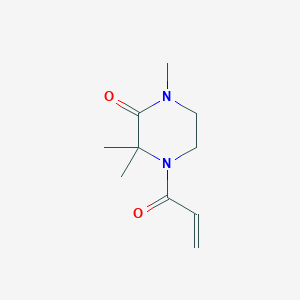

1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one

Descripción

Propiedades

IUPAC Name |

1,3,3-trimethyl-4-prop-2-enoylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-8(13)12-7-6-11(4)9(14)10(12,2)3/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJJDSKAOKWACH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CCN1C(=O)C=C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one typically involves the reaction of 1,3,3-trimethylpiperazine with an appropriate acylating agent, such as acryloyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.

Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism of action of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

1,3,3-Trimethylpiperazine: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.

4-Prop-2-enoylpiperazine: Lacks the three methyl groups, which may affect its steric and electronic properties.

Uniqueness

1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is unique due to the presence of both the prop-2-enoyl group and the three methyl groups on the piperazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring with three methyl groups and a prop-2-enoyl substituent. Its synthesis typically involves the reaction of 1,3,3-trimethylpiperazine with an acylating agent like acryloyl chloride under basic conditions. This process can be optimized for industrial production using automated reactors for enhanced yield and purity .

The biological activity of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator of these targets, influencing various biological pathways .

Biological Activity

The compound has been studied for several biological activities:

1. Antimicrobial Activity

Research indicates that 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against multiple cancer cell lines, showing varying degrees of growth inhibition. The efficacy of the compound is often measured using parameters like percent growth inhibition (PGI) and growth percent (GP).

| Cell Line | PGI (%) | Notes |

|---|---|---|

| SNB-75 | 41.25 | Most sensitive to the compound |

| UO-31 | 36.57 | Sensitive to multiple compounds |

| EKVX | 30.14 | Second most sensitive |

These results indicate its potential as a lead compound in cancer therapy .

3. Neuroprotective Effects

There are indications that the compound may also exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

Research Findings

Several studies have highlighted the diverse applications of 1,3,3-Trimethyl-4-prop-2-enoylpiperazin-2-one:

Medicinal Chemistry Applications

The compound is being explored as a pharmacophore in drug development due to its ability to interact with biological targets effectively .

Material Science Applications

It is utilized in synthesizing novel polymers and materials with unique properties due to its chemical structure .

Case Studies

A notable case study involved the evaluation of the compound's anticancer activity against a panel of 58 cancer cell lines following the National Cancer Institute (NCI) protocol. The results demonstrated significant inhibition in several cell lines, suggesting further investigation into its mechanisms and potential therapeutic applications .

Q & A

Q. Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| Final product | 1H NMR | Confirm substitution pattern |

| Intermediate | HRMS | Validate molecular formula |

| Crude mixture | HPLC | Quantify impurities |

How can conflicting spectroscopic data during structure elucidation be resolved?

Advanced Research Question

Contradictions in NMR or MS data (e.g., ambiguous coupling or unexpected peaks) require:

Cross-validation : Combine NMR with IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Computational modeling : Use tools like DFT calculations to predict NMR chemical shifts and compare with experimental data .

Isotopic labeling : Introduce deuterated analogs to simplify splitting patterns in crowded spectra .

Case Study : In a triazole-piperazinone derivative, 2D NMR resolved overlapping aromatic signals by correlating protons and carbons via HMBC .

What strategies optimize reaction yields in multi-step syntheses?

Advanced Research Question

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in acylation steps .

- Catalysts : Use coupling agents like HOBt/TBTU for amide bond formation, reducing side reactions .

- Temperature control : Low temperatures (−20°C to 0°C) minimize undesired alkylation during methylation .

Q. Example Optimization Table :

| Reaction Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Acylation | DMF, 0°C, HOBt/TBTU | 75% → 89% |

| Methylation | MeI, K2CO3, RT | 60% → 82% |

How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Advanced Research Question

SAR studies focus on:

Functional group tuning : Replace the prop-2-enoyl group with bulkier acyl chains to improve target binding .

Heterocyclic additions : Introduce triazole or pyrimidine moieties to enhance pharmacokinetic properties .

Q. Comparative SAR Table :

| Derivative | Structural Modification | Observed Activity |

|---|---|---|

| Prop-2-enoyl analog | Base structure | Moderate kinase inhibition |

| Triazole-substituted | Added triazole core | 10× potency increase |

| Trifluoromethyl analog | CF3 group at R1 | Improved solubility |

What analytical methods address solubility challenges in biological assays?

Advanced Research Question

Poor solubility can be mitigated via:

Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .

Prodrug design : Introduce phosphate or ester groups for transient solubility enhancement .

Nanoparticle formulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| DMSO | 25.6 |

| Ethanol | 3.2 |

How are computational tools applied to predict reactivity and degradation pathways?

Advanced Research Question

Computational methods include:

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) .

- Density Functional Theory (DFT) : Predict sites of electrophilic attack or hydrolysis .

- In silico metabolizers : Tools like GLORY predict Phase I/II metabolic pathways .

Case Study : DFT calculations identified the prop-2-enoyl group as susceptible to Michael addition, guiding storage conditions (dark, inert atmosphere) .

What protocols ensure reproducibility in scaled-up syntheses?

Advanced Research Question

For pilot-scale production:

Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reactions in real-time .

Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, mixing speed) .

Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

Scalability Example : A piperazinone derivative achieved 90% yield at 100-g scale using PAT-controlled acylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.